

# RMC-113: Application Notes and Protocols for In Vitro Research

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## Introduction

RMC-113 is a potent and selective dual inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 2 Gamma (PIP4K2C) and PIKfyve lipid kinases, with reported K<sub>i</sub> values of 46 nM and 370 nM, respectively.[1] It has demonstrated broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2.[2][3][4][5] The mechanism of action for its antiviral properties is linked to the reversal of virus-induced impairment of autophagic flux.[2][3][4][5] These application notes provide a summary of the reported in vitro dosages and detailed protocols for key experiments to facilitate further research into the therapeutic potential of RMC-113.

## **Data Presentation**

The following tables summarize the quantitative data from in vitro studies of RMC-113.

Table 1: In Vitro Efficacy of RMC-113 Against Various RNA Viruses



Virus	Cell Line	Assay Type	Endpoint Measureme nt	EC50 (μM)	Reference
SARS-CoV-2	Calu-3	Viral Replication Assay	Plaque Assay	0.25	[1]
rVSV-SARS- CoV-2-S (Pseudovirus)	Vero	Pseudovirus Neutralization Assay	Reporter Gene Assay	1.8	[1]
VEEV (Vaccine Strain)	U-87 MG	Viral Replication Assay	Not Specified	1.4	[1]
Dengue Virus 2 (DENV2)	Huh7	Viral Replication Assay	Not Specified	1.4	[1]
Ebola Virus (EBOV)	Huh7	Viral Replication Assay	Not Specified	5.0	[1]
Marburg Virus (MARV)	Huh7	Viral Replication Assay	Not Specified	7.8	[1]

Table 2: In Vitro Activity of RMC-113 in Mechanistic Studies

Cell Line	Treatment	Assay Type	Observed Effect	Reference
A549-ACE2	5 μM RMC-113 for 24 hours (SARS-CoV-2 infected)	Immunofluoresce nce	Promotes autophagosome formation	[1]



# Experimental Protocols Protocol 1: SARS-CoV-2 Replication Assay in Calu-3 Cells

This protocol is designed to determine the antiviral efficacy of RMC-113 against SARS-CoV-2 in a human lung epithelial cell line.

#### Materials:

- Calu-3 cells (ATCC HTB-55)
- Complete growth medium: MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
- SARS-CoV-2 (e.g., WA1/2020 isolate)
- RMC-113 stock solution (in DMSO)
- Infection medium: MEM supplemented with 2% FBS
- 96-well plates
- · Crystal violet solution

#### Procedure:

- Cell Seeding: Seed Calu-3 cells in 96-well plates at a density of 4 x 10<sup>4</sup> cells per well and incubate overnight at 37°C with 5% CO<sub>2</sub> to form a confluent monolayer.
- Compound Preparation: Prepare serial dilutions of RMC-113 in infection medium. Include a
  vehicle control (DMSO) at the same final concentration as the highest RMC-113 dose.
- Infection:
  - Aspirate the growth medium from the cells.
  - Add the diluted RMC-113 or vehicle control to the wells.
  - Immediately infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.1.



- Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO<sub>2</sub>.
- Quantification of Viral Cytopathic Effect (CPE):
  - Aspirate the supernatant.
  - Fix the cells with 4% paraformaldehyde for 30 minutes.
  - Stain the cells with 0.1% crystal violet solution for 15 minutes.
  - Gently wash the plates with water and allow them to dry.
  - Solubilize the crystal violet with methanol and read the absorbance at 570 nm.
- Data Analysis: Calculate the EC<sub>50</sub> value by plotting the percentage of cell viability against the log concentration of RMC-113 using a non-linear regression model.

# Protocol 2: Autophagy Assessment by Immunofluorescence in A549-ACE2 Cells

This protocol describes the detection of autophagosome formation using LC3 as a marker.

#### Materials:

- A549 cells stably expressing ACE2 (A549-ACE2)
- Complete growth medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
- RMC-113
- SARS-CoV-2
- 4% Paraformaldehyde (PFA)
- 0.1% Triton X-100 in PBS
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: Rabbit anti-LC3B



- Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
- DAPI stain
- · Mounting medium
- Glass coverslips in a 24-well plate

#### Procedure:

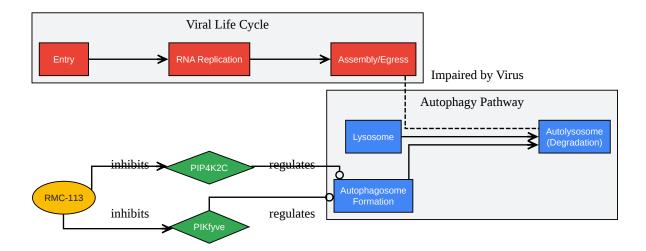
- Cell Seeding: Seed A549-ACE2 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
- Treatment and Infection:
  - Infect the cells with SARS-CoV-2 at an appropriate MOI.
  - $\circ$  Treat the infected cells with 5  $\mu$ M RMC-113 or a vehicle control (DMSO) for 24 hours.
- · Fixation and Permeabilization:
  - Wash the cells with PBS.
  - Fix the cells with 4% PFA for 15 minutes at room temperature.
  - Wash twice with PBS.
  - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Immunostaining:
  - Wash twice with PBS.
  - Block with blocking buffer for 1 hour at room temperature.
  - Incubate with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.
  - Wash three times with PBS.



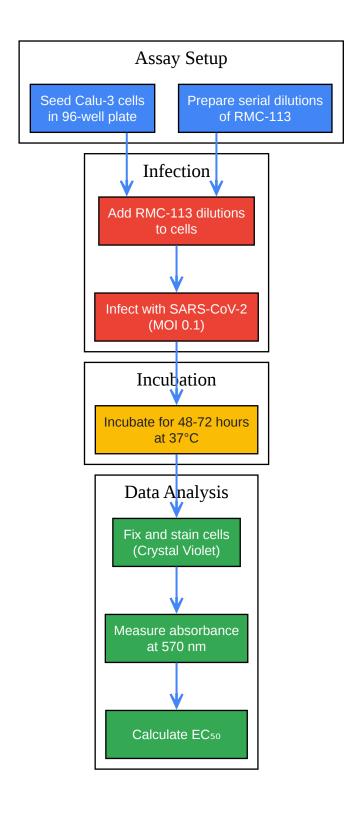
- Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
- · Staining and Mounting:
  - Wash three times with PBS.
  - Counterstain the nuclei with DAPI for 5 minutes.
  - · Wash twice with PBS.
  - Mount the coverslips onto microscope slides using mounting medium.
- Imaging and Analysis:
  - Visualize the cells using a fluorescence microscope.
  - Quantify the number of LC3 puncta (autophagosomes) per cell. An increase in the number of puncta in RMC-113-treated cells compared to the control indicates the induction of autophagy.

# Visualizations Signaling Pathway









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